Sodium pyrrolidin-1-ylcarbamodithioate
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Overview
Description
Sodium pyrrolidin-1-ylcarbamodithioate is a chemical compound with the molecular formula C5H9N2NaS2. It is known for its applications in various biochemical processes, including metal chelation and the induction of specific cellular responses . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique chemical properties .
Preparation Methods
The synthesis of sodium pyrrolidin-1-ylcarbamodithioate typically involves the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Sodium pyrrolidin-1-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of disulfide derivatives.
Reduction: Reduction reactions can convert it into simpler thiol-containing compounds.
Scientific Research Applications
Sodium pyrrolidin-1-ylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving metal chelation and enzyme inhibition.
Medicine: Research has explored its potential in drug development, particularly for its ability to modulate biological pathways.
Industry: It finds use in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of sodium pyrrolidin-1-ylcarbamodithioate involves its interaction with metal ions, forming stable chelates. This property is utilized in various biochemical assays and industrial processes. The compound can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Sodium pyrrolidin-1-ylcarbamodithioate can be compared to other pyrrolidine derivatives, such as pyrrolidinone and pyrrolidinone derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties. For instance, pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The unique combination of the pyrrolidine ring with carbamodithioate in this compound gives it distinct chemical reactivity and applications .
Properties
Molecular Formula |
C5H9N2NaS2 |
---|---|
Molecular Weight |
184.3 g/mol |
IUPAC Name |
sodium;N-pyrrolidin-1-ylcarbamodithioate |
InChI |
InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |
InChI Key |
XGKWAKBAJCWBPM-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Origin of Product |
United States |
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